
Hentriacontadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hentriacontadiene is a long-chain hydrocarbon with the molecular formula C₃₁H₆₀. It is characterized by the presence of two double bonds in its structure, making it a diene. This compound is found in various natural sources, including insect cuticular hydrocarbons, where it plays a role in cuticle protection and chemical communication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hentriacontadiene can be synthesized through various organic synthesis methods. One common approach involves the coupling of shorter hydrocarbon chains using transition metal catalysts. For instance, the Wittig reaction can be employed to form the double bonds in the hydrocarbon chain. The reaction conditions typically involve the use of phosphonium ylides and aldehydes or ketones under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as insect cuticular hydrocarbons, using non-lethal solid-phase microextraction techniques. These methods utilize materials like styrene-divinylbenzene copolymers to trap the hydrocarbons efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Hentriacontadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form hentriacontane.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Halogens such as bromine or chlorine can be used in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Hentriacontane
Substitution: Halogenated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Hentriacontadiene has several scientific research applications:
Chemistry: Used as a model compound to study hydrocarbon reactions and mechanisms.
Biology: Plays a role in insect chemical communication and cuticle protection.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of hentriacontadiene involves its interaction with biological membranes and proteins. In insects, it contributes to the formation of a protective barrier on the cuticle, preventing desiccation and providing chemical signals for communication. The molecular targets include cuticular proteins and enzymes involved in hydrocarbon metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonacosene: Another long-chain hydrocarbon found in insect cuticles.
Tricosene: A shorter-chain hydrocarbon with similar chemical properties.
Hentriacontane: The fully saturated analog of hentriacontadiene.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological functions compared to its saturated and shorter-chain analogs. Its role in insect communication and cuticle protection highlights its importance in ecological and biological studies .
Eigenschaften
CAS-Nummer |
77046-63-0 |
|---|---|
Molekularformel |
C31H60 |
Molekulargewicht |
432.8 g/mol |
IUPAC-Name |
hentriaconta-1,3-diene |
InChI |
InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-31H2,2H3 |
InChI-Schlüssel |
AJCRPOOWDBUIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
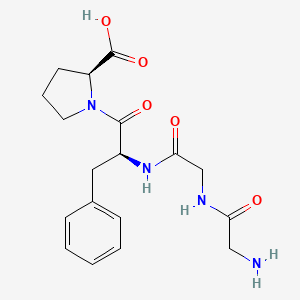
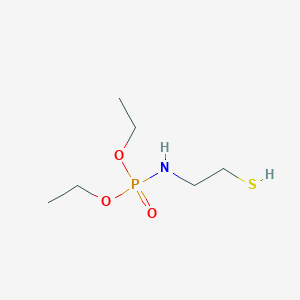
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
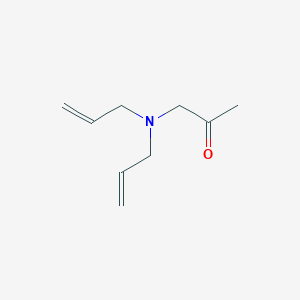
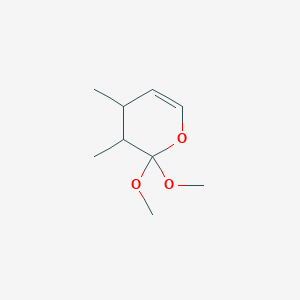
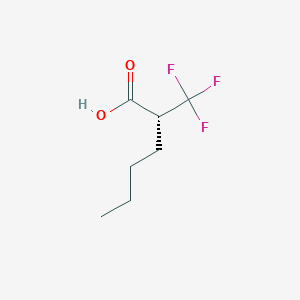
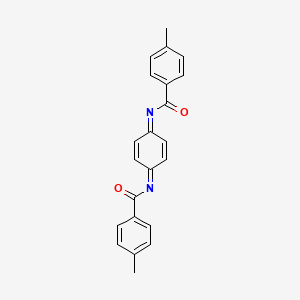
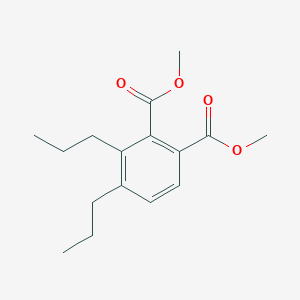

![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)

